molecular formula C18H18ClFN2O2S B2810111 N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride CAS No. 2034274-36-5

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride

Cat. No. B2810111
CAS RN: 2034274-36-5
M. Wt: 380.86
InChI Key: SOMUJJFUHOGBSD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Crystal Structure Analysis

Studies on structurally analogous compounds, such as 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, reveal detailed crystallography insights. These compounds exhibit specific conformations and intermolecular interactions, such as hydrogen bonding, which are fundamental for understanding molecular assembly and designing materials with desired physical properties (Li-he Yin et al., 2008).

Antimicrobial Activity

Research on compounds with fluorine substitutions, like fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, demonstrates significant antimicrobial properties. These findings are critical for the development of new antibacterial agents, showing that structural modifications can enhance solubility and bioactivity, potentially applicable to derivatives of the compound (Yue Sun et al., 2019).

Anticancer Research

Isoxazole derivatives of similar thiazol-2-amines have shown promising anticancer activity, particularly by inducing apoptosis and cell cycle arrest in cancer cells. These studies provide a foundation for exploring the anticancer potential of N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride, suggesting its derivatives could activate key pathways involved in tumor suppression (R. Kumbhare et al., 2014).

properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S.ClH/c1-22-15-5-3-4-12(9-15)8-14-11-24-18(21-14)20-13-6-7-17(23-2)16(19)10-13;/h3-7,9-11H,8H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUJJFUHOGBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methoxyphenyl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride

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